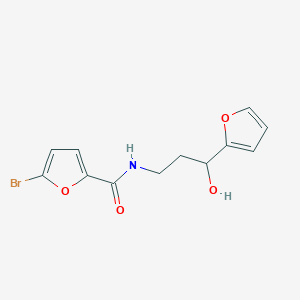

5-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-bromo-N-(3-(furan-2-yl)-3-hydroxypropyl)furan-2-carboxamide" is a furan derivative, which is a class of organic compounds characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives have been extensively studied due to their diverse biological activities and potential pharmaceutical applications.

Synthesis Analysis

The synthesis of furan carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with various amines in the presence of a base such as triethylamine (Et3N). For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline, yielding a high product yield of 94% . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could be employed, potentially involving a cross-coupling reaction such as the Suzuki-Miyaura coupling.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives can be characterized by various spectroscopic methods, including FT-IR, NMR, and HR-MS, as well as by single crystal X-ray diffraction techniques . These compounds often crystallize in different systems, such as monoclinic or triclinic, and exhibit specific space groups and unit cell parameters that are unique to each compound. The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Furan derivatives can participate in various chemical reactions. For instance, they can undergo substitution reactions with nucleophiles, as seen with ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, which reacts with different nucleophiles to form a variety of products while retaining the furylthiadiazole fragment . Additionally, furan carboxamides can be functionalized to create a wide range of analogues with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are essential for the compound's biological activity and pharmacokinetics. For example, the crystal structure, including the dihedral angles between rings and the presence of intramolecular hydrogen bonds, can affect the compound's stability and reactivity . The thermal decomposition of furan carboxamide complexes has also been studied to understand their stability under different conditions .

Applications De Recherche Scientifique

Antiprotozoal and Antibacterial Applications

Research has shown that furan derivatives possess significant antiprotozoal and antibacterial activities. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, derived from furan compounds, exhibited strong DNA affinities and potent in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, indicating potential applications in treating protozoal infections (Ismail et al., 2004). Another study highlighted the synthesis of N-(4-bromophenyl)furan-2-carboxamides with demonstrated anti-bacterial activities against drug-resistant strains such as A. baumannii and K. pneumoniae, showcasing the potential of furan derivatives in addressing antibiotic resistance (Siddiqa et al., 2022).

Biobased Materials Development

Furan derivatives are pivotal in the development of biobased materials. For example, enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters produced novel biobased furan polyesters, demonstrating the potential of furan derivatives in creating sustainable polymeric materials (Jiang et al., 2014). The catalytic synthesis of furan-2,5-dicarboxylic acid (FDCA) from furoic acid offers a renewable pathway to produce FDCA, a promising substitute for petroleum-based terephthalic acid in polyester production, highlighting the role of furan derivatives in the future of bioplastics and other polymer industries (Zhang et al., 2017).

Chemical Synthesis and Catalysis

Furan derivatives also play a crucial role in chemical synthesis and catalysis. The synthesis of isomeric bromo(diethoxyphosphorylmethyl)furans and their reactivity showcase the versatility of furan compounds in organic synthesis, potentially leading to new chemical entities with varied biological activities (Pevzner, 2009). Additionally, the palladium-catalyzed direct heteroarylations using esters as blocking groups in bromofuran derivatives provide efficient pathways to biheteroaryls, indicating the importance of furan derivatives in facilitating complex chemical transformations (Fu et al., 2012).

Propriétés

IUPAC Name |

5-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO4/c13-11-4-3-10(18-11)12(16)14-6-5-8(15)9-2-1-7-17-9/h1-4,7-8,15H,5-6H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDFTQVTIQDHRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CCNC(=O)C2=CC=C(O2)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3006967.png)

![3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B3006969.png)

![8-(2-Bromobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3006977.png)

![3-(2-oxo-2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3006985.png)